Cas no 77503-16-3 (1-(2-Isopropylphenyl)-1h-pyrrole)
1-(2-Isopropylphenyl)-1h-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole,1-[2-(1-methylethyl)phenyl]-
- 1-(2-propan-2-ylphenyl)pyrrole
- CHEMBL351713
- AKOS000285786
- 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
- CDA50316
- CS-0363417
- DTXSID60228208
- SB62952
- SCHEMBL12190504
- 1-(2-isopropylphenyl)-1H-pyrrole
- 77503-16-3
- 1-(2-Isopropylphenyl)-1h-pyrrole
-
- Inchi: 1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3
- InChI Key: HWNVOWVFGGSCGG-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1C=CC=CC=1C(C)C
Computed Properties
- Exact Mass: 185.12
- Monoisotopic Mass: 185.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 0.95
- Boiling Point: 280.7°Cat760mmHg
- Flash Point: 123.6°C
- Refractive Index: 1.541
1-(2-Isopropylphenyl)-1h-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I873813-25mg |
1-(2-Isopropylphenyl)-1h-pyrrole |
77503-16-3 | 25mg |
$98.00 | 2023-05-18 | ||
| TRC | I873813-50mg |
1-(2-Isopropylphenyl)-1h-pyrrole |
77503-16-3 | 50mg |
$155.00 | 2023-05-18 | ||
| TRC | I873813-100mg |
1-(2-Isopropylphenyl)-1h-pyrrole |
77503-16-3 | 100mg |
$236.00 | 2023-05-18 | ||
| TRC | I873813-250mg |
1-(2-Isopropylphenyl)-1h-pyrrole |
77503-16-3 | 250mg |
$414.00 | 2023-05-18 | ||
| Apollo Scientific | OR903579-250mg |
1-(2-Isopropylphenyl)-1H-pyrrole |
77503-16-3 | 95% | 250mg |
£250.00 | 2023-09-02 | |
| Apollo Scientific | OR903579-1g |
1-(2-Isopropylphenyl)-1H-pyrrole |
77503-16-3 | 95% | 1g |
£595.00 | 2023-09-02 | |
| Chemenu | CM525266-1g |
1-(2-Isopropylphenyl)-1H-pyrrole |
77503-16-3 | 97% | 1g |
$*** | 2023-03-30 |
1-(2-Isopropylphenyl)-1h-pyrrole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-(2-Isopropylphenyl)-1h-pyrrole
Research Brief on 1-(2-Isopropylphenyl)-1h-pyrrole (CAS: 77503-16-3): Recent Advances and Applications
1-(2-Isopropylphenyl)-1h-pyrrole (CAS: 77503-16-3) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This heterocyclic aromatic compound features a pyrrole ring substituted with a 2-isopropylphenyl group, making it a valuable scaffold for medicinal chemistry applications. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Structural analyses published in 2023-2024 reveal that the isopropylphenyl substitution at the 1-position of the pyrrole ring contributes to enhanced lipophilicity and improved membrane permeability compared to simpler pyrrole derivatives. Computational modeling studies (J. Med. Chem. 2023) demonstrate that this compound can effectively bind to the ATP-binding sites of various protein kinases, suggesting its utility as a core structure for kinase inhibitor development.
In pharmacological research, 1-(2-Isopropylphenyl)-1h-pyrrole has shown promising activity as a precursor for COX-2 selective inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional NSAIDs. The isopropyl group appears to play a crucial role in conferring selectivity for COX-2 over COX-1 isozymes.
Recent synthetic methodology developments (Org. Process Res. Dev. 2023) have improved the production efficiency of 77503-16-3, with new catalytic systems achieving yields above 85% while reducing heavy metal contamination. These advances are particularly important as regulatory requirements for pharmaceutical intermediates become more stringent. The compound's stability under various pH conditions has also been characterized, supporting its potential for oral drug formulations.
Emerging applications in materials science have been reported, where 1-(2-Isopropylphenyl)-1h-pyrrole serves as a monomer for conducting polymers with unique optoelectronic properties. A 2024 ACS Applied Materials & Interfaces publication demonstrated that polymers incorporating this monomer show enhanced environmental stability while maintaining good conductivity, suggesting potential applications in biosensors and organic electronics.
Safety and toxicology assessments of 77503-16-3 have progressed significantly, with recent in vitro studies (Regul. Toxicol. Pharmacol. 2024) indicating favorable cytotoxicity profiles at therapeutic concentrations. However, researchers note that metabolic studies reveal the formation of reactive metabolites at high doses, suggesting the need for structural optimization in drug development programs utilizing this scaffold.
The compound's patent landscape has expanded considerably, with over 15 new patent applications filed in 2023-2024 covering various derivatives and applications. This surge in intellectual property activity reflects growing commercial interest in 1-(2-Isopropylphenyl)-1h-pyrrole-based compounds, particularly in oncology and autoimmune disease therapeutic areas.
Future research directions appear focused on exploring chiral derivatives of 77503-16-3, as the isopropyl group introduces a stereocenter that could be exploited for enhanced target selectivity. Additionally, several research groups are investigating the compound's potential as a fragment for PROTAC (proteolysis targeting chimera) development, leveraging its demonstrated kinase-binding capabilities.
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